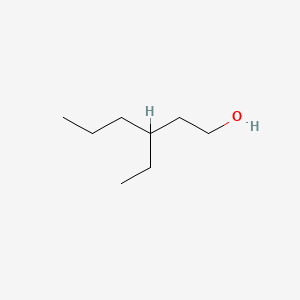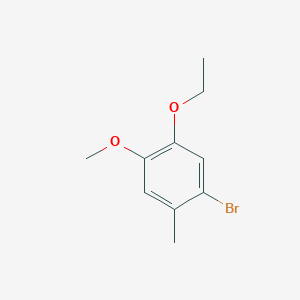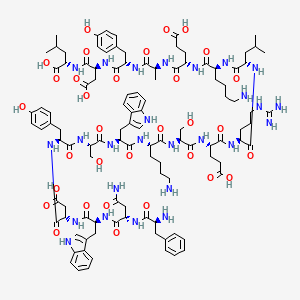
chlorodicarbonylrhodium(I) dimmer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorodicarbonylrhodium(I) dimer, also known as di-μ-chloro-tetracarbonyldirhodium(I), is a coordination compound with the formula [Rh(CO)2Cl]2. This compound is notable for its use as a catalyst in various organic reactions, including carbonylation, hydroformylation, and cycloaddition reactions. It is a red to red-brown powder that is sensitive to air and must be stored in a cold environment .
準備方法
Chlorodicarbonylrhodium(I) dimer can be synthesized through several methods. One common synthetic route involves the reaction of rhodium trichloride with carbon monoxide in the presence of a reducing agent. The reaction typically takes place in an organic solvent such as benzene or methylene chloride, and the product is isolated by crystallization . Industrial production methods often involve similar reaction conditions but are scaled up to produce larger quantities of the compound .
化学反応の分析
Chlorodicarbonylrhodium(I) dimer undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium complexes.
Substitution: It undergoes substitution reactions where the carbonyl or chloride ligands are replaced by other ligands.
Carbonylation: It reacts with carbon monoxide to form rhodium carbonyl complexes.
Hydroformylation: It catalyzes the addition of formyl groups to alkenes.
Cycloaddition: It participates in cycloaddition reactions with alkenes, alkynes, and allenes
Common reagents used in these reactions include carbon monoxide, hydrogen, and various organic ligands. The major products formed from these reactions are often rhodium complexes with different ligands and oxidation states .
科学的研究の応用
Chlorodicarbonylrhodium(I) dimer has a wide range of scientific research applications:
作用機序
The mechanism by which chlorodicarbonylrhodium(I) dimer exerts its effects involves the coordination of the rhodium center with various ligands. The rhodium atom can undergo oxidative addition, reductive elimination, and ligand exchange reactions, which are key steps in many catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and ligands used .
類似化合物との比較
Chlorodicarbonylrhodium(I) dimer can be compared with other rhodium complexes such as:
Rhodium(III) chloride: A common precursor for many rhodium complexes, but less active as a catalyst.
Rhodium(II) acetate dimer: Used in similar catalytic applications but has different reactivity and stability.
Chlorobis(cyclooctadiene)rhodium(I) dimer: Another rhodium(I) complex with different ligands, used in different catalytic reactions
Chlorodicarbonylrhodium(I) dimer is unique due to its specific ligand environment and its ability to catalyze a wide range of organic reactions efficiently .
特性
分子式 |
C4H2Cl2O4Rh2+ |
|---|---|
分子量 |
390.77 g/mol |
IUPAC名 |
carbon monoxide;dichloroniorhodium(1-);rhodium |
InChI |
InChI=1S/4CO.2ClH.2Rh/c4*1-2;;;;/h;;;;2*1H;;/q;;;;;;;+1 |
InChIキー |
DJDMLEXKWQIKCT-UHFFFAOYSA-N |
正規SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[ClH+][Rh-][ClH+].[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


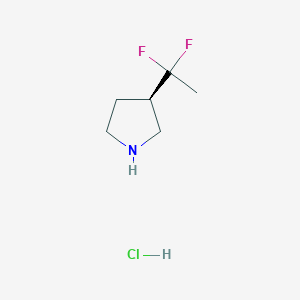
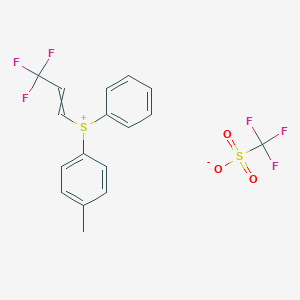

![Sodium 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B13902587.png)
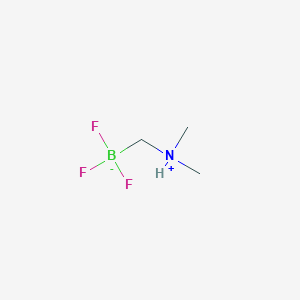
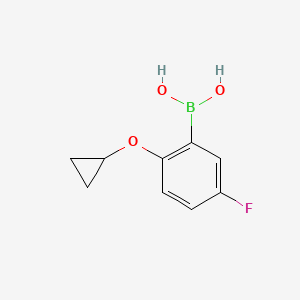
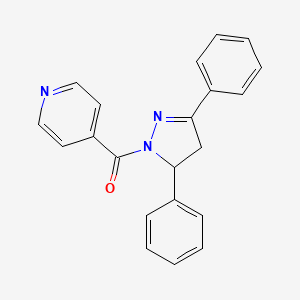
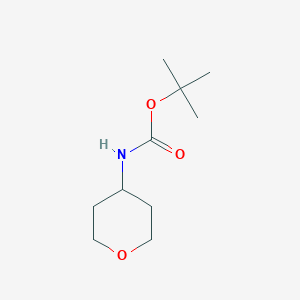
![[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B13902616.png)
![N-[(2-methyl-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13902624.png)
![Methyl [(1,3-dioxo-1H-isoindol-2(3H,4H,7H)-yl)methyl] cyanocarbonimidodithioate](/img/structure/B13902625.png)
